Adiol 3-G

Overview

Description

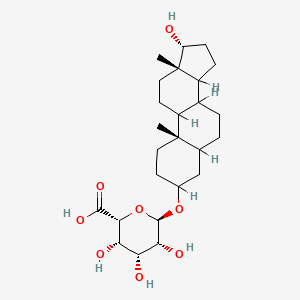

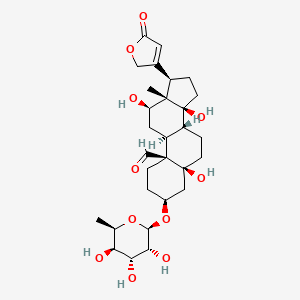

Adiol 3-G, also known as 3α-Androstanediol glucuronide, is a major metabolite of dihydrotestosterone (DHT) . It is one of the two different compounds represented by Adiol G, the other being Adiol 17-G . The glucuronide in Adiol G can be conjugated at the 3-carbon position to form this compound .

Synthesis Analysis

Adiol G, including this compound, is formed from unconjugated precursors by the enzyme glucuronyl transferase . The activity of this enzyme in human liver, abdominal and scalp skin, and prostate has been measured to determine the likely source of Adiol G formation in humans .Molecular Structure Analysis

Adiol G represents two different compounds, since the glucuronide can be conjugated at the 3-carbon position (this compound) or at the 17-carbon position (Adiol 17-G) .Chemical Reactions Analysis

The formation of Adiol G, including this compound, involves the action of the enzyme glucuronyl transferase on unconjugated precursors . Further details about the specific chemical reactions involved in the formation of this compound are not available in the retrieved sources.Scientific Research Applications

Androgen Metabolism and Skin Conditions

Adiol 3-G, known scientifically as 3α-Androstanediol Glucuronide, is a metabolite of dihydrotestosterone (DHT) and reflects peripheral tissue androgen metabolism. Studies have found correlations between serum this compound levels and certain skin conditions such as acne and chest hair density in men. Elevated concentrations of this compound have been associated with hyperandrogenic states, supporting the hypothesis that serum levels of this compound reflect the extent of androgen action in peripheral tissues (Lookingbill et al., 1988).

Role in Androgen Receptor Activation

This compound has been investigated in the context of androgen receptor (AR) activation and prostate cancer. Research suggests that certain androgens, including this compound, can activate AR target genes and may play a role in the progression of prostate cancer. This highlights the potential of this compound as a subject of study in the development of new therapeutic approaches for androgen-dependent diseases (Miyamoto et al., 1998).

Estrogenic Effects and Breast Cancer

This compound and related compounds have shown estrogenic effects, particularly in breast cancer cells. Research has demonstrated that this compound can induce the synthesis of estrogen-dependent proteins in breast cancer cells, suggesting a potential role in the progression and treatment of breast cancer (Adams et al., 1981).

Anti-Inflammatory and Immune Modulating Effects

Some studies have explored the anti-inflammatory and immune-modulating effects of this compound. For instance, its administration after trauma-hemorrhage has been shown to improve hepatic functions, suggesting its potential in medical interventions following severe physical stress (Shimizu et al., 2005).

Impact on Microglial Polarization and Neuroprotection

This compound has been investigated for its role in microglial polarization and neuroprotection. Studies indicate that it may reduce demyelination-induced axonal damage and shift microglial polarization towards a reparative mode, which is significant in the context of neurological diseases and injuries (Kalakh & Mouihate, 2017).

Mechanism of Action

properties

IUPAC Name |

(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12?,13?,14?,15?,16?,17-,18-,19+,20-,21-,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNWSIBKBBWJJW-ZQMNIGHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@H]2O)CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984129 | |

| Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65535-18-4 | |

| Record name | 17-Hydroxyandrostane-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065535184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)

![4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)

![Indolizino[1,2-b]quinolin-9(11H)-one, 7-(1-hydroxypropyl)-8-methyl-, (S)-](/img/structure/B1196981.png)

![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine](/img/structure/B1196988.png)